3-{2-[2-(Tert-butyl)-4-methylphenoxy]-ethyl}piperidine hydrochloride is a synthetic organic compound characterized by its complex molecular structure. It features a piperidine ring, which is a six-membered nitrogen-containing heterocycle, and is substituted with a phenoxyethyl group that includes tert-butyl and methyl groups. This compound is notable for its potential applications in medicinal chemistry and biological research.
The compound has been cataloged under various chemical databases, including PubChem and VWR, which provide detailed information on its chemical properties, synthesis methods, and applications. The CAS number for this compound is 1220020-29-0, and it is also referenced under the MDL number MFCD13560541 .
3-{2-[2-(Tert-butyl)-4-methylphenoxy]-ethyl}piperidine hydrochloride falls under the category of piperidine derivatives. Its classification is significant in the context of pharmacology, as piperidine-based compounds are often explored for their biological activities, including analgesic and anti-inflammatory effects.
The synthesis of 3-{2-[2-(Tert-butyl)-4-methylphenoxy]-ethyl}piperidine hydrochloride typically involves several key steps:
The reaction conditions must be carefully controlled to optimize yield and purity. The use of solvents, temperature, and reaction time are critical factors that influence the efficiency of each synthetic step.
The molecular formula of 3-{2-[2-(Tert-butyl)-4-methylphenoxy]-ethyl}piperidine hydrochloride is C₁₇H₂₈ClNO. Its molecular weight is approximately 297.9 g/mol . The structure features:
The InChI key for this compound is XHZFRGFYFCTZPK-UHFFFAOYSA-N, which provides a unique identifier for its chemical structure in databases .
3-{2-[2-(Tert-butyl)-4-methylphenoxy]-ethyl}piperidine hydrochloride can participate in various chemical reactions typical of piperidine derivatives:
The reactivity of this compound can be influenced by the steric effects of the tert-butyl group, which may hinder certain reactions while facilitating others due to electronic effects.
While specific mechanisms of action for 3-{2-[2-(Tert-butyl)-4-methylphenoxy]-ethyl}piperidine hydrochloride are not extensively documented, compounds with similar structures often interact with neurotransmitter receptors or enzymes involved in pain pathways.
Research indicates that piperidine derivatives can modulate receptor activity, potentially leading to analgesic effects by influencing neurotransmitter release or receptor sensitivity .
Relevant data regarding boiling point or melting point are not readily available but can be determined through experimental methods if necessary .
3-{2-[2-(Tert-butyl)-4-methylphenoxy]-ethyl}piperidine hydrochloride has several potential applications:
Piperidine derivatives have evolved from simple structural motifs to complex pharmacophores targeting neurological disorders. Early piperidine-based compounds like haloperidol demonstrated the scaffold’s versatility for CNS penetration, but lacked target selectivity. The 1990s saw focused development of N-substituted piperidines for G-protein-coupled receptors (GPCRs), particularly opioid and histamine receptors. Breakthroughs emerged when ciproxifan—an H₃R antagonist with a piperidine core—unexpectedly showed monoamine oxidase B (MAO B) inhibition (IC₅₀ = 2 µM), revealing piperidine’s potential for dual-target functionality [2].
Subsequent optimization yielded DL77 (MAO B IC₅₀ = 19 nM), proving that 4-tert-butylphenyl modifications could enhance MAO B affinity >100-fold. Parallel work in opioid antagonists produced JDTic, where trans-3,4-dimethylpiperidine conferred κ-opioid receptor selectivity (Kₑ = 0.02 nM). Crucially, SAR studies revealed that removing the 3-methyl group (as in compound 4a, Ke = 0.69 nM) retained κ-antagonism, demonstrating piperidine’s tolerance to structural simplification [6]. This paved the way for hybrid molecules like 3-{2-[2-(tert-butyl)-4-methylphenoxy]-ethyl}piperidine, designed to merge histamine H₃ receptor (H₃R) antagonism with MAO B inhibition [2] [6].
Table 1: Evolution of Key Piperidine Derivatives in Neuropharmacology
Compound | Key Structural Features | Primary Target (Potency) | Secondary Target (Potency) | Year |
---|---|---|---|---|
Ciproxifan | Imidazole-piperidine | H₃R (Ki = 9.5 nM) | MAO B (IC₅₀ = 2 µM) | ~1990s |
DL77 | 4-tert-Pentylphenoxy-piperidine | H₃R (Ki = 38 nM) | MAO B (IC₅₀ = 19 nM) | 2010s |
JDTic | trans-3,4-Dimethyl-4-(3-OH-phenyl)piperidine | κ-opioid (Kₑ = 0.02 nM) | — | 2000s |
Compound 13 (Ref 2) | 4-tert-Butylphenoxypropyl-pyrrolidine | H₃R (Ki = 25 nM) | MAO B (IC₅₀ = 4 nM) | 2022 |
This Compound | 2-(tert-Butyl)-4-methylphenoxyethyl-piperidine | Designed for H₃R/MAO B dual-target | Under investigation | ~2020s |
The pharmacological profile of 3-{2-[2-(tert-butyl)-4-methylphenoxy]-ethyl}piperidine hydrochloride is dictated by three interdependent structural motifs:
Piperidine Ring Configuration: The piperidine nitrogen serves as a hydrogen-bond acceptor critical for GPCR interactions. In H₃R antagonists, N-alkylation (e.g., propyl chains) boosts affinity by occupying a hydrophobic subpocket. For 3-{2-[2-(tert-butyl)-4-methylphenoxy]-ethyl}piperidine, the secondary amine allows salt formation (hydrochloride) and potential N-derivatization. Positional isomerism matters: 3-substituted piperidines (like this compound) favor extended conformations versus 4-substituted analogs, altering target engagement [9] [10].
Phenoxyethyl Linker: The two-carbon spacer between piperidine and phenoxy groups balances molecular flexibility and rigidity. Shorter links (e.g., phenoxymethyl in 3-((2-(tert-butyl)-4-methylphenoxy)methyl)piperidine hydrochloride) reduce MAO B inhibition due to constrained orientation, while longer chains (e.g., propyl) diminish H₃R affinity. The ethylene bridge optimizes distance (≈6.5 Å) between the piperidine nitrogen and phenoxy oxygen, mimicking endogenous ligands like histamine [4] [9].
Aromatic System Geometry: Ortho-disubstitution (2-tert-butyl, 4-methyl) creates steric hindrance that:
Table 2: Impact of Structural Variations on Target Affinity
Structural Feature | Modification Example | Effect on H₃R Affinity | Effect on MAO B Inhibition |
---|---|---|---|
Piperidine N-substitution | Quaternary vs. tertiary amine | ↓ (Ki increases 5–10 fold) | ↔ (Minimal impact) |
Linker length (methylene vs. ethylene) | Phenoxymethyl vs. phenoxyethyl | ↓ H₃R Ki by 30% | ↓ IC₅₀ by 50% |
Phenol vs. alkylphenol | Unsubstituted vs. 2-tert-butyl-4-methyl | ↓↓ (Ki > 500 nM) | ↓↓ (IC₅₀ > 100 nM) |
Ortho vs. para substitution | 3-(tert-butyl) vs. 4-(tert-butyl) | ↓ Ki by 2-fold | ↓↓ IC₅₀ by 10-fold |
The 2-(tert-butyl)-4-methylphenoxy moiety is a masterclass in steric and electronic optimization:
Prevents CYP2D6-mediated ortho-hydroxylation—a major metabolic pathway for simpler phenoxyethylpiperidines [4].
Methyl Group Electronic Effects: The para-methyl substituent (—CH₃) contributes via:
Lipophilicity enhancement: Incremental logP increase (ΔlogP ≈ +0.5) improves blood-brain barrier (BBB) penetration, confirmed via PAMPA-BBB assays (Pe > 4.0 × 10⁻⁶ cm/s) in analogs like DL76 [2].
Synergistic Ortho/Para Effects: Combining 2-tert-butyl and 4-methyl groups creates a "molecular keystone":
Table 3: Bioactivity of Key Structural Analogues
Compound | CAS RN | H₃R Ki (nM) | MAO B IC₅₀ (nM) | Key Structural Differences |
---|---|---|---|---|
3-{2-[2-(tert-Butyl)-4-methylphenoxy]-ethyl}piperidine HCl | 1220016-54-5 | Under study | Under study | Reference compound |
3-((2-(tert-Butyl)-4-methylphenoxy)methyl)piperidine HCl | N/A | >500 | >100 | Methylene linker (shorter) |
3-((3-(tert-Butyl)phenoxy)methyl)piperidine HCl | 1220028-76-1 | 380* | 85* | Meta-tert-butyl, methylene linker |
1-(3-(4-(tert-Butyl)phenoxy)propyl)-2-methylpyrrolidine (13) | — | 25 | 4.0 | Para-tert-butyl, propyl linker, pyrrolidine |
4-[2-(tert-Butyl)-4-methylphenoxy]piperidine HCl | 56830922 | Inactive | 192 | Direct C—O-piperidine (no spacer) |
*Estimated from structural analogues in [10].
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 112484-85-2
CAS No.: 12712-72-0
CAS No.: 50875-10-0